Methyl 4-bromo-5-fluoro-2-iodobenzoate
Description
Methyl 4-bromo-5-fluoro-2-iodobenzoate (CAS: 1864354-56-2) is a halogenated aromatic ester with the molecular formula C₈H₅BrFIO₂ and a molecular weight of 358.93 g/mol . Key features include:
- Substituents: Bromo (Br) at position 4, fluoro (F) at position 5, and iodo (I) at position 2, with a methyl ester group at position 1.
- Storage: Requires storage in a dark, dry environment at 2–8°C due to sensitivity to light and moisture.
- Hazards: Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .
Properties
IUPAC Name |
methyl 4-bromo-5-fluoro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIPESRVHGPRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1I)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In the first step, methyl 2-amino-4-bromo-5-fluorobenzoate is treated with sodium nitrite (NaNO₂) and iodide salts (KI or NaI) in a 20% sulfuric acid (H₂SO₄) medium at 0–5°C for 1–5 hours . The molar ratios of the starting amine, NaNO₂, and iodide are critical, with optimal performance observed at a 1:1.2:2 ratio . Low temperatures prevent premature decomposition of the diazonium intermediate, while excess iodide ensures complete substitution.
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Methyl 2-amino-4-bromo-5-fluorobenzoate (29.8 g, 120 mmol) is dissolved in 480 mL of 20% H₂SO₄.
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After cooling to 5°C, NaNO₂ (9.9 g, 144 mmol) is added portionwise, followed by dropwise addition of KI (39.8 g, 240 mmol) in 130 mL H₂O.
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The mixture is stirred at 5°C for 1 hour, then extracted with ethyl acetate. Workup includes washing with 10% Na₂SO₃ and saturated NaCl, followed by column chromatography to yield this compound (31 g, 72%).
Mechanistic Insights
The reaction proceeds via diazotization of the aromatic amine to form a diazonium salt, which undergoes iodide displacement through a radical or ionic pathway. The use of H₂SO₄ stabilizes the diazonium intermediate, while KI serves as both a nucleophile and a reductant.
Yield and Purity
Reported yields for this method range from 72% to 87% , depending on reaction scale and workup efficiency. Purity is confirmed by ¹H NMR (δ 8.56 ppm, d, J = 6.4 Hz; δ 8.03 ppm, d, J = 8.9 Hz; δ 3.92 ppm, s).
Direct Iodination Using Iodine and Silver Sulfate
An alternative approach employs direct iodination of methyl 2-amino-4-bromo-3-fluorobenzoate (a structural isomer) using iodine (I₂) and silver sulfate (Ag₂SO₄) in ethanol. While this method targets a different regioisomer, its adaptability to the 5-fluoro derivative merits discussion.
Reaction Protocol
-
Methyl 2-amino-4-bromo-3-fluorobenzoate (5.0 g, 20 mmol) is stirred with I₂ (7.16 g, 28 mmol) and Ag₂SO₄ (5.3 g, 17 mmol) in ethanol (200 mL) at ambient temperature for 45 minutes .
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Post-reaction, the mixture is filtered, and the filtrate is concentrated, dissolved in DCM, and washed with Na₂S₂O₃ and brine to yield methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate (6.66 g, 88%).
Mechanistic Considerations
Silver sulfate likely facilitates iodine activation by generating AgI, which participates in electrophilic aromatic substitution. The amino group directs iodination to the para position, though steric and electronic effects may alter regioselectivity in the 5-fluoro analog.
Comparative Analysis of Synthesis Methods
Advantages and Limitations
-
Diazotization-Iodination : Offers high regioselectivity but requires stringent temperature control and hazardous reagents (NaNO₂).
-
Direct Iodination : Simpler and faster but may necessitate optimization for the 5-fluoro isomer.
Characterization and Quality Control
Successful synthesis is validated by spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Cyanide Substitution via Metal-Mediated Coupling
The iodine substituent undergoes efficient cyanation under Ullmann-type conditions. In a two-step synthesis from methyl 2-amino-4-bromo-5-fluorobenzoate, the iodinated intermediate reacts with cuprous cyanide in polar aprotic solvents (e.g., N-methylpyrrolidone or DMF) to yield methyl 4-bromo-2-cyano-5-fluorobenzoate .
Mechanism : The reaction proceeds via a copper-mediated aromatic nucleophilic substitution (SNAr), where iodide acts as a leaving group. The electron-deficient aromatic ring facilitates cyanide attack at the ortho position relative to the ester and fluorine substituents .
Palladium-Catalyzed Cross-Coupling Reactions
While direct experimental data for this compound is limited, analogous iodinated benzoates are known to participate in Suzuki-Miyaura and Stille couplings due to the reactivity of the iodine substituent.
Hypothetical Reaction Pathways:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh | |
| ) | ||
| , aryl boronic acid, base | Biaryl derivatives with Br/F retained | |
| Buchwald-Hartwig | Pd catalyst, amine | Aryl amine derivatives |
Key Considerations :
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Bromine and fluorine remain inert under typical coupling conditions, allowing selective modification at the iodine position.
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The ester group is generally stable, but strong bases may induce hydrolysis.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing groups (Br, F, COOCH
) activate the ring for SNAr at positions ortho/para to the substituents. Iodine can be replaced by other nucleophiles under mild conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Azide | NaN | |
| , CuI, DMSO, 80°C | Methyl 4-bromo-5-fluoro-2-azidobenzoate | |
| Methoxide | NaOCH | |
| , DMF, 60°C | Methyl 4-bromo-5-fluoro-2-methoxybenzoate |
Limitations : Steric hindrance from adjacent substituents may reduce reaction efficiency at the iodine position.
Reductive Dehalogenation
Controlled reduction can remove iodine while retaining bromine and fluorine:
| Reductant | Conditions | Product |
|---|---|---|
| **H | ||
| /Pd-C** | Ethanol, RT | Methyl 4-bromo-5-fluorobenzoate |
| **Zn/NH | ||
| Cl** | Aqueous THF, 50°C | Methyl 4-bromo-5-fluorobenzoate |
Selectivity : Bromine and fluorine resist reduction under these conditions due to stronger C-Br and C-F bonds.
Functional Group Transformations
The ester group can undergo standard transformations:
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH, H | |
| O/EtOH, reflux | 4-Bromo-5-fluoro-2-iodobenzoic acid | |
| Reduction | LiAlH | |
| , ether | (4-Bromo-5-fluoro-2-iodophenyl)methanol |
Photoredox Reactions
Similar iodinated benzoates participate in Smiles rearrangements under photoredox conditions . While untested for this compound, such reactivity could enable access to fused heterocycles:
Proposed Pathway :
-
Photoexcitation generates a radical intermediate.
-
Intramolecular attack forms a new C–O bond.
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Rearrangement yields a dibenzofuran derivative.
Scientific Research Applications
Methyl 4-bromo-5-fluoro-2-iodobenzoate is a significant compound in organic chemistry, particularly recognized for its applications in drug synthesis and as an intermediate in various chemical processes. This article delves into the scientific research applications of this compound, supported by detailed case studies and data tables.
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step reaction process. A commonly referenced method includes:
- Starting Material : Methyl 2-amino-4-bromo-5-fluorobenzoate.
- Reagents : Sodium nitrite and potassium iodide are used to introduce iodine into the aromatic system.
- Solvent : Organic solvents such as N-methylpyrrolidone facilitate the reaction under nitrogen protection.
The overall reaction can be summarized as follows:
This approach yields high purity and yield percentages, often exceeding 85% under optimized conditions .
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure is crucial for enhancing biological activity and selectivity in drug design. Notably, it has been investigated for:
- Antibacterial Agents : Compounds derived from this structure have shown efficacy against resistant bacterial strains.
- Cancer Chemotherapy : The fluorinated and iodinated derivatives exhibit potential as chemotherapeutic agents due to their ability to interact with biological targets involved in tumor growth.
Agrochemical Applications
The compound is also utilized in the development of agrochemicals, particularly pesticides. The incorporation of fluorine and bromine atoms into pesticide molecules increases their potency and stability, making them more effective against pests while reducing environmental degradation.
Material Science
In material science, this compound is explored for its role in synthesizing advanced materials with specific electronic properties. Its derivatives are being studied for applications in organic electronics, including:
- Conductive Polymers : The compound's reactivity allows for the formation of polymers that can conduct electricity, useful in flexible electronic devices.
Case Study 1: Synthesis of Antibacterial Agents
A recent study demonstrated the synthesis of a series of antibacterial compounds using this compound as a precursor. The study reported a significant increase in antibacterial activity compared to non-halogenated analogs, emphasizing the importance of halogen substitution in enhancing biological efficacy .
Case Study 2: Development of Pesticides
Another research project focused on developing new pesticide formulations utilizing this compound. The resulting compounds exhibited improved effectiveness against common agricultural pests while maintaining lower toxicity to non-target organisms .
Data Tables
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Derivative A (from methyl ester) | Antibacterial | 15 |
| Derivative B (fluorinated version) | Anticancer | 20 |
| Derivative C (brominated variant) | Herbicide | 10 |
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-fluoro-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding and other non-covalent interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with derivatives of halogenated benzoates. Key analogues include:
| Compound Name (CAS) | Molecular Formula | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| Methyl 4-bromo-5-fluoro-2-iodobenzoate (1864354-56-2) | C₈H₅BrFIO₂ | Br (4), F (5), I (2) | Methyl ester | 358.93 | Reference |
| Methyl 5-bromo-4-fluoro-2-methoxybenzoate (4133-72-6) | C₉H₇BrFO₃ | Br (5), F (4), OCH₃ (2) | Methyl ester | ~305.01* | 0.95 |
| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (1644-71-9) | C₈H₅BrFO₃ | Br (4), F (5), OH (2) | Methyl ester | ~279.98* | 0.95 |
| 5-Bromo-4-fluoro-2-hydroxybenzoic acid (95383-26-9) | C₇H₄BrFO₃ | Br (5), F (4), OH (2) | Carboxylic acid | ~249.01* | 0.91 |
*Estimated based on molecular formulas.
Key Observations :
- Substituent Positioning : The target compound’s iodine at position 2 distinguishes it from analogues with methoxy (4133-72-6) or hydroxy (1644-71-9) groups. Halogen positioning (Br at 4 vs. 5) alters electronic effects on the aromatic ring .
- Functional Groups : The methyl ester group enhances lipophilicity compared to the carboxylic acid (95383-26-9), affecting solubility and reactivity .
Physicochemical Properties
- The carboxylic acid (95383-26-9) exhibits higher water solubility than esters .
- Stability : The target compound’s iodine substituent may increase sensitivity to photodegradation, necessitating dark storage. Methoxy derivatives (e.g., 4133-72-6) are likely more stable under ambient conditions .
Research Findings and Challenges
- Analytical Characterization : The target compound’s structural complexity necessitates advanced techniques like ¹H/¹³C-NMR and ESI-MS for verification, similar to methods used for analogues ().
- Synthetic Challenges : Introducing iodine at position 2 requires precise control to avoid side reactions, unlike bromo or methoxy substitutions in analogues .
Biological Activity
Methyl 4-bromo-5-fluoro-2-iodobenzoate is an organic compound characterized by its unique halogenation pattern, which imparts distinct chemical reactivity and biological activity. This article explores its biological activity, including mechanisms of action, biochemical assays, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C9H6BrFIO2 and a molecular weight of approximately 358.93 g/mol. The presence of bromine, fluorine, and iodine atoms enhances its reactivity and interaction with biological targets, making it a valuable compound in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms facilitate binding interactions that can modulate biological pathways.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles such as amines or thiols.
- Oxidation/Reduction : It can participate in oxidation reactions leading to carboxylic acids or reduction to alcohols.
- Coupling Reactions : Its halogenation allows for coupling reactions (e.g., Suzuki-Miyaura), forming carbon-carbon bonds with other compounds.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. A significant focus has been on its efficacy against Gram-negative bacteria.
| Compound | Target | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Ciprofloxacin | E. coli Gyrase | 0.49 | 0.008 |
| This compound | E. coli Gyrase | 2.91 | 4 |
| This compound | K. pneumoniae | - | 8 |
These findings indicate that while this compound exhibits antimicrobial properties, it is less potent than established fluoroquinolones like ciprofloxacin .
Case Studies
In a comparative study involving various compounds, this compound was assessed for its ability to inhibit DNA gyrase and topoisomerase IV in E. coli:
- Efficacy Against DNA Gyrase : The compound displayed an IC50 value of 2.91 µM against E. coli gyrase, indicating moderate inhibition compared to ciprofloxacin (0.49 µM).
- Inhibition of Topoisomerase IV : The IC50 for topoisomerase IV was recorded at 4.80 µM, suggesting it may have a role in targeting this enzyme as well .
Applications in Drug Discovery
The unique properties of this compound make it a promising scaffold for the development of new pharmaceuticals:
- SGLT2 Inhibitors : It serves as an intermediate in synthesizing SGLT2 inhibitors currently in preclinical studies for diabetes therapy .
- Potential Therapeutics : Ongoing research aims to optimize its structure for enhanced efficacy against specific diseases by modifying its halogenation pattern to improve binding affinity and selectivity .
Q & A
Q. What is a reliable synthetic route for Methyl 4-bromo-5-fluoro-2-iodobenzoate?
Methodological Answer: The synthesis typically involves sequential halogenation of a methyl benzoate derivative. For example:
Iodination at the 2-position : Start with methyl 5-fluoro-2-aminobenzoate, where the amino group acts as a directing group. Replace the amino group with iodine using a Sandmeyer reaction (NaNO₂/HCl followed by KI) .
Bromination at the 4-position : Use electrophilic bromination (e.g., Br₂ in H₂SO₄ or FeBr₃ as a catalyst), leveraging the electron-withdrawing effects of the adjacent fluorine and iodine substituents to direct bromine to the para position relative to the ester group .
Esterification : If starting from the free acid, methylate using methanol and H₂SO₄ or a diazomethane reagent.
Key Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Identify aromatic protons and coupling patterns (e.g., splitting from fluorine at the 5-position).
- ¹⁹F NMR: Confirm the presence and chemical environment of fluorine.
- ¹³C NMR: Assign carbons adjacent to halogens (downfield shifts due to electronegativity).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (Br and I have distinct isotopic signatures).
- X-ray Crystallography : For unambiguous structural confirmation, use single-crystal X-ray diffraction and software like ORTEP-III for visualization .
Advanced Research Questions
Q. How can regioselective halogenation be achieved in polyhalogenated benzoate derivatives?
Methodological Answer: Regioselectivity is controlled by directing groups and reaction conditions:
- Fluorination : Introduce fluorine early using Balz-Schiemann reactions (e.g., diazotization of an aniline derivative followed by HF) .
- Bromine/Iodine Placement : Use meta-directing groups (e.g., ester or nitro groups) to position halogens. For example, iodination at the 2-position is favored by ortho/para-directing amino groups, which are later replaced .
- Competitive Halogenation : Adjust reaction temperature and stoichiometry to prioritize iodine or bromine insertion.
Case Study : Methyl 5-bromo-2-iodobenzoate (CAS 181765-86-6) demonstrates sequential halogenation strategies applicable to this compound .
Q. What purification challenges arise due to the compound’s halogen substituents, and how are they resolved?
Methodological Answer:
- Challenges : Similar polarity of halogenated byproducts complicates column chromatography. Heavy atoms (Br, I) increase molecular weight, reducing solubility in common solvents.
- Solutions :
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on halogen solubility trends.
- HPLC : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate halogenated isomers .
- Sublimation : For high-purity solids, exploit differences in vapor pressures under vacuum.
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., methyl 4-bromobenzoate or 5-fluoro-2-iodobenzoic acid) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
- Redetermination of Crystal Structures : If crystallographic data conflicts (e.g., bond angles vs. literature), re-analyze using updated software like OLEX2 or SHELX .
Q. What are the implications of steric and electronic effects in cross-coupling reactions involving this compound?
Methodological Answer:
- Steric Hindrance : The 2-iodo and 4-bromo groups may impede Suzuki-Miyaura coupling at the 5-fluoro position. Use bulky ligands (e.g., SPhos) to enhance reactivity.
- Electronic Effects : Electron-withdrawing halogens deactivate the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃) for nucleophilic substitutions.
- Case Study : Derivatives like ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate demonstrate halogen-dependent reactivity in medicinal chemistry applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
